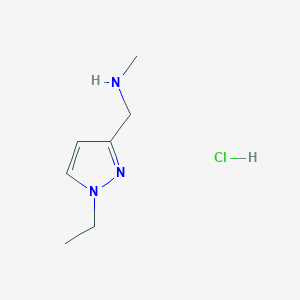
1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of pyrazole derivatives, such as "1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride," focuses on understanding their synthesis, structure, and properties due to their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. These compounds are known for their diverse chemical reactivity and structural uniqueness, making them subjects of significant interest in chemical research.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired complexity and functionalization. Methods such as cation-exchange chromatography and selective complexation have been used for the isolation of pure hydrochloride salts of related compounds (Geue & Searle, 1983). One-pot reactions and haloacetylated enol ethers strategies are also employed to efficiently construct the pyrazole core with desired substituents (Martins et al., 1999).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized using spectroscopic and crystallographic techniques, revealing insights into their geometric and electronic configurations. These analyses are crucial for understanding the compound's reactivity and interactions (Fernández-castaño et al., 1995).
Chemical Reactions and Properties
Pyrazole derivatives engage in a variety of chemical reactions, including electrophilic substitutions, cycloadditions, and nucleophilic attacks, depending on the nature of the substituents and reaction conditions. These reactions are fundamental for further functionalization and application of these compounds (Kaftory, 1984).
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- The compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is a high-affinity, orally active neurokinin-1 receptor antagonist. Its synthesis involves the construction of a dimethylaminomethyl 1,2,3-triazol-4-yl unit and shows effectiveness in pre-clinical tests related to emesis and depression (Harrison et al., 2001).
Pharmacology
- YM348, characterized as (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, demonstrates high affinity for human 5-HT(2C) receptors. It is a potent and orally active 5-HT(2C) receptor agonist, with effects on inducing penile erections and hypolocomotion in rats (Kimura et al., 2004).
Materials Science
- Bipyrazole derivatives, including compounds like N,N'-dimethyl-N,N'-bis(1H-pyrazol-1-ylmethyl)ethane-1,2-diamine, have been studied for their corrosion inhibition properties in acidic media. These compounds have shown effective inhibition of corrosion in pure iron (Chetouani et al., 2005).
Chemical Analysis and Characterization
- The crystal structure of certain pyrazole derivatives, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been determined to understand their molecular conformation and properties. These analyses contribute to the understanding of the physical and chemical characteristics of these compounds (Ozbey et al., 2001).
Genotoxicity and Epigenotoxicity Studies
- Carbazole compounds, including PK9320 and PK9323, which are analogues of 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine, have been tested for genotoxic and epigenomic effects on breast cancer cells. These studies highlight the diverse intrinsic genotoxic and epigenetic properties of carbazole derivatives (Luparello et al., 2021).
Eigenschaften
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-3-10-5-4-7(9-10)6-8-2;/h4-5,8H,3,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOKRESPDVTMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride | |
CAS RN |
2375273-11-1 |
Source


|
| Record name | [(1-ethyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2492844.png)

![Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2492848.png)

![1-Cyclopentyl-3-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2492850.png)



![8-(2-oxo-2H-chromene-3-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2492859.png)


![Methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2492864.png)

